4,4'-Bipyridine 1,1'-dioxide
Overview
Description
4,4’-Bipyridine 1,1’-dioxide is a derivative of 4,4’-bipyridine . It is a white solid with a molecular formula of C10H8N2O2 and a molecular weight of 188.19 . It is used in various research fields .
Synthesis Analysis
The synthesis of 4,4’-Bipyridine 1,1’-dioxide and its derivatives often involves the Zincke reaction . The straightforward synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis
The structure of 4,4’-Bipyridine 1,1’-dioxide is influenced by the mutual orientation of both pyridine rings . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis
4,4’-Bipyridine 1,1’-dioxide exhibits multiple redox processes . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical And Chemical Properties Analysis
4,4’-Bipyridine 1,1’-dioxide is a white solid . It has a melting point of 298-299 °C . Its density is predicted to be 1.23±0.1 g/cm3 .Scientific Research Applications
Electrocatalytic Carbon Dioxide Reduction
4,4'-Bipyridine 1,1'-dioxide derivatives have been studied for their potential in catalyzing the reduction of carbon dioxide. For instance, Re(bipy-tBu)(CO)3Cl, a complex with 4,4'-di-tert-butyl-2,2'-bipyridine, shows significant catalytic activity for converting carbon dioxide to carbon monoxide, with a Faradaic efficiency of 99% (Smieja & Kubiak, 2010).
Electrochemical Studies
The electrochemical behavior of compounds like 2,2'-bipyridine-1,1'-dioxide has been explored, revealing their electro-reducibility and potential applications in electrochemistry. This includes studies on the reduction processes and electron transfer mechanisms of these compounds (Cantin et al., 1988).
Coordination Networks and Crystal Engineering
4,4'-Bipyridine 1,1'-dioxide has been utilized in crystal engineering and the construction of metal coordination networks. Various binding modes of this compound have been demonstrated in complexes, highlighting its versatility in forming structures with metal–ligand coordination bonds, hydrogen-bonding, and π–π stacking interactions (Long et al., 2000).
Applications in Materials Science
Derivatives of 4,4'-Bipyridine 1,1'-dioxide are integral in developing multifunctional materials, especially those exhibiting chromic properties like solvatochromism and environment responsiveness. Their role in creating novel materials for various applications, including electrochromic devices, has been highlighted (Papadakis, 2019).
Synthesis of Atropisomeric Bipyridine N,N'-Dioxides
Research on the synthesis of atropisomeric bipyridine N,N'-dioxides, which are found in many bioactive compounds and used as Lewis base catalysts, has expanded the scope of methods for their production. This includes new methods for oxidative dimerization, enhancing the yield and selectivity of these compounds (Fukazawa et al., 2019).
Safety And Hazards
Future Directions
4,4’-Bipyridine 1,1’-dioxide and its derivatives have found widespread application in various high-tech applications including molecular motors, machines, and switches . They are also used in covalent organic and metalorganic frameworks (COFs and MOFs) and have shown interesting conductivity properties in the solid state .
properties
IUPAC Name |
4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJJXIXKGPQQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364845 | |
Record name | 4,4'-bipyridine 1,1'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bipyridine 1,1'-dioxide | |
CAS RN |
24573-15-7 | |
Record name | 4,4'-bipyridine 1,1'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.